Molecular Weight Expansion of 46% Versus Mono-Furanyl Analog Enables Higher Ligand Denticity
The target compound (C₁₁H₉N₃O₂S; MW = 247.27 g/mol) exhibits a molecular mass 46% greater than its closest mono‑furanyl comparator, furan‑2‑carbaldehyde thiosemicarbazone (C₆H₇N₃OS; MW = 169.20 g/mol), due to the addition of a second furan‑2‑ylmethylene arm [1]. This mass increase corresponds directly to an expansion from a maximum bidentate (N,S) donor set to a tridentate or tetradentate (N,N,S,O) coordination mode in the target compound, enabling the formation of 2D metallacrown polymers with Ag(I) salts rather than the discrete complexes observed with mono‑furanyl ligands [2].
| Evidence Dimension | Molecular weight and inferred ligand denticity |
|---|---|
| Target Compound Data | MW = 247.27 g/mol; C₁₁H₉N₃O₂S; bis‑Schiff base architecture affording up to four potential donor atoms (N imine, N thioamide, S thione, O furan) |
| Comparator Or Baseline | Furan‑2‑carbaldehyde thiosemicarbazone (CAS 5419‑96‑5): MW = 169.20 g/mol; C₆H₇N₃OS; maximum bidentate (N,S) donor set |
| Quantified Difference | Mass expansion of +78.07 g/mol (+46%); donor atom count increases from 2 to 4 |
| Conditions | Calculated from established molecular formulas; ligand denticity assignments based on crystal structures reported for analogous bis‑furanyl hydrazine ligands (e.g., N,N′‑bis(furan‑2‑ylmethylene)hydrazine) in Ag(I) coordination polymer systems |
Why This Matters
For procurement decisions in coordination chemistry or MOF synthesis, the 46% mass increase and expanded denticity directly translate into structurally divergent metal complexes—2D polymers versus discrete monomers—eliminating the mono‑furanyl analog as a functional substitute.
- [1] CAS Common Chemistry. Furfural thiosemicarbazone (CAS 5419‑96‑5). Molecular Formula C₆H₇N₃OS, Molecular Mass 169.20 Da. View Source
- [2] Kim, J., Lee, S., & Park, K. (2016). Silver coordination polymers and networks based on O- or S-heterocyclic linking ligands. Journal of Molecular Structure, 1108, 370–378. DOI: 10.1016/j.molstruc.2015.12.030. View Source
